molecular formula C15H12N2O B12832758 3-Amino-2-phenyl-4(1H)-quinolone

3-Amino-2-phenyl-4(1H)-quinolone

Katalognummer: B12832758
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: JPQIVZRKZOMRCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-phenyl-4(1H)-quinolone is a heterocyclic compound that features a quinolone core structure with an amino group at the 3-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenyl-4(1H)-quinolone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with benzyl alcohol under oxidative conditions. The reaction is carried out in the presence of a base such as t-BuONa and oxygen as the oxidant, yielding the desired quinolone derivative . Another method involves the use of microwave-assisted synthesis, where substituted anthranilic acid and acetic anhydride are heated under microwave irradiation to produce the quinolone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-phenyl-4(1H)-quinolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and transition metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential pharmacological activities .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-phenyl-4(1H)-quinolone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2-phenyl-4(1H)-quinolone involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-phenyl-4(1H)-quinolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

3-amino-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H12N2O/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,16H2,(H,17,18)

InChI-Schlüssel

JPQIVZRKZOMRCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.